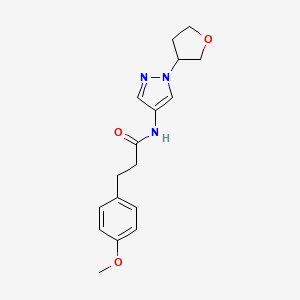
3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, and they often serve as a scaffold for the development of new therapeutic agents. The methoxyphenyl group attached to the pyrazole ring suggests potential for increased lipophilicity and possible interactions with biological targets, while the tetrahydrofuran moiety could contribute to the compound's binding affinity and selectivity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the paper titled "An Efficient Synthesis of N-Substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides by Four-Component Reaction in Aqueous Medium" describes a four-component reaction involving an aldehyde, amine, Meldrum's acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. In the paper "Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies" , the authors discuss the crystal structure of a related compound. They highlight the importance of dihedral angles between rings and the presence of hydrogen bond interactions. These structural features are likely to be relevant for "3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide" as well, influencing its conformation and intermolecular interactions.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive nitrogen atoms. The paper "Crystal structure studies and Hirshfeld surface analysis of 5-(4-methoxyphenyl)-3-(thiophen-2- yl)-4,5-dihydro-1 H -pyrazole-1-carbothioamide" describes the synthesis of a pyrazole derivative through the reaction of an enone with thiosemicarbazide. This suggests that the compound may also undergo similar reactions, such as nucleophilic substitutions or additions, which could be utilized for further functionalization or for the formation of drug conjugates.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The paper "Antiulcer agents. II. Synthesis and gastric acid antisecretory activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H- tetrazol-5-ylthio)butanamide and related compounds" discusses the antisecretory activity of a compound with a similar structure, which could be indicative of the biological properties of "3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide". The thermal stability and solubility in different solvents are also important for its application as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One area of research focuses on the synthesis of complex compounds involving methoxyphenyl groups and their chemical behavior. For example, studies on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid illustrate the intricate reactions these compounds can undergo, demonstrating their utility in exploring new chemical entities and reactions (Agekyan & Mkryan, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-16-5-2-13(3-6-16)4-7-17(21)19-14-10-18-20(11-14)15-8-9-23-12-15/h2-3,5-6,10-11,15H,4,7-9,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZAVULUHOBBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

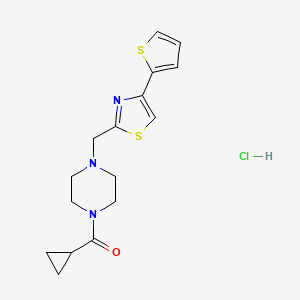
![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)
![2-Chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2542749.png)

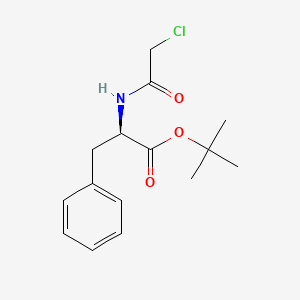
![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2542757.png)
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)
![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)
![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)
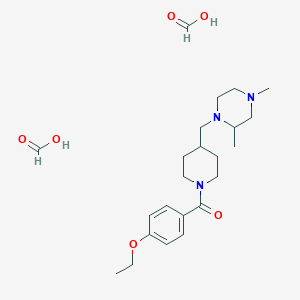
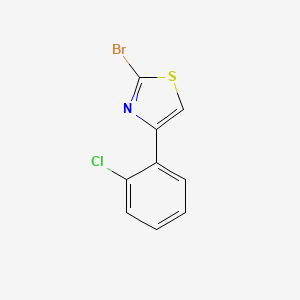
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/no-structure.png)